molecular formula C14H10N8O8 B13857575 Glyoxal-bis-2,4-DNPH

Glyoxal-bis-2,4-DNPH

Cat. No.: B13857575
M. Wt: 418.28 g/mol
InChI Key: ZJFKDRQLHABQHQ-KNBRTIFXSA-N
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Description

Glyoxal-bis-2,4-dinitrophenylhydrazone is a derivative of glyoxal, a simple dicarbonyl compound. This compound is widely used in analytical chemistry for the detection and quantification of aldehydes and ketones. It is formed by the reaction of glyoxal with 2,4-dinitrophenylhydrazine, resulting in a stable hydrazone derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxal-bis-2,4-dinitrophenylhydrazone is synthesized by reacting glyoxal with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving glyoxal in methanol and then adding 2,4-dinitrophenylhydrazine in a hydrochloric acid solution. The reaction mixture is then allowed to react, forming the bis-hydrazone derivative .

Industrial Production Methods: In industrial settings, glyoxal is produced by the liquid phase oxidation of acetaldehyde with dilute nitric acid. The reaction system is complex and produces several by-products, including acetic acid, glyoxylic acid, oxalic acid, and glycolic acid . The glyoxal produced is then reacted with 2,4-dinitrophenylhydrazine to form glyoxal-bis-2,4-dinitrophenylhydrazone.

Chemical Reactions Analysis

Types of Reactions: Glyoxal-bis-2,4-dinitrophenylhydrazone primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles to form glyoxalates or glyoxylic acid esters .

Common Reagents and Conditions: The common reagents used in the reactions involving glyoxal-bis-2,4-dinitrophenylhydrazone include nucleophiles such as amines and alcohols. The reactions are typically carried out in an acidic medium to facilitate the formation of the hydrazone derivative .

Major Products: The major products formed from the reactions of glyoxal-bis-2,4-dinitrophenylhydrazone include glyoxalates and glyoxylic acid esters .

Scientific Research Applications

Glyoxal-bis-2,4-dinitrophenylhydrazone is widely used in scientific research for the detection and quantification of aldehydes and ketones in various samples. It is used in high-performance liquid chromatography (HPLC) for the analysis of atmospheric aerosols and other environmental samples . The compound is also used in the study of secondary organic aerosols and their impact on air quality and climate .

Mechanism of Action

The mechanism of action of glyoxal-bis-2,4-dinitrophenylhydrazone involves the formation of a stable hydrazone derivative with aldehydes and ketones. The reaction is acid-catalyzed and involves the hydration of glyoxal, followed by self-reaction to form cyclic acetal structures . This stable derivative can then be detected and quantified using various analytical techniques.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10N8O8

Molecular Weight

418.28 g/mol

IUPAC Name

N-[(Z)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5-,16-6-

InChI Key

ZJFKDRQLHABQHQ-KNBRTIFXSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C\C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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